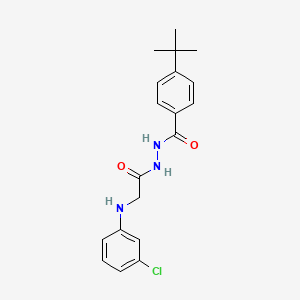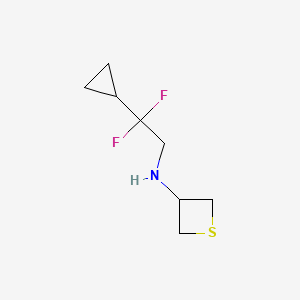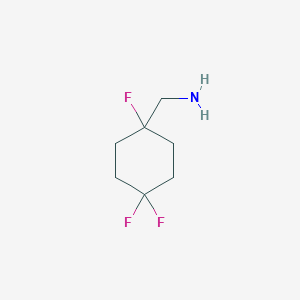
(1,4,4-Trifluorocyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4,4-Trifluorocyclohexyl)methanamine is an organic compound with the molecular formula C8H14F3N It is characterized by a cyclohexane ring substituted with three fluorine atoms and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,4-Trifluorocyclohexyl)methanamine typically involves the introduction of the trifluoromethyl group into the cyclohexane ring followed by the addition of the methanamine group. One common method involves the reaction of cyclohexanone with trifluoromethyl iodide in the presence of a base to form 1,4,4-trifluorocyclohexanone. This intermediate is then reduced to 1,4,4-trifluorocyclohexanol, which is subsequently converted to this compound through a series of reactions involving amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(1,4,4-Trifluorocyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
(1,4,4-Trifluorocyclohexyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (1,4,4-Trifluorocyclohexyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(Trifluoromethyl)cyclohexyl)-methylamine
- 4-Methyl-3-(trifluoromethyl)benzylamine
- 4-Methoxy-3-(trifluoromethyl)benzaldehyde .
Uniqueness
(1,4,4-Trifluorocyclohexyl)methanamine is unique due to the specific positioning of the trifluoromethyl group on the cyclohexane ring, which imparts distinct chemical and physical properties. This unique structure can lead to different reactivity and interactions compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H12F3N |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
(1,4,4-trifluorocyclohexyl)methanamine |
InChI |
InChI=1S/C7H12F3N/c8-6(5-11)1-3-7(9,10)4-2-6/h1-5,11H2 |
Clé InChI |
AWADQNCOMKJQEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1(CN)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




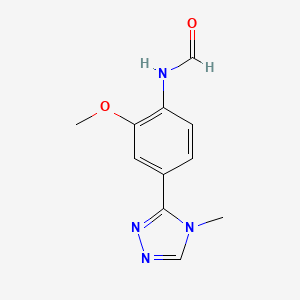
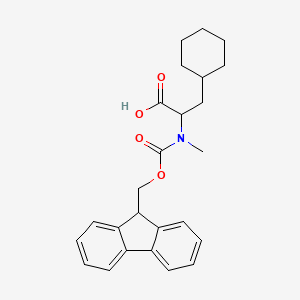
![(s)-N-(1-propyl-1h-benzo[d]imidazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide](/img/structure/B12993074.png)

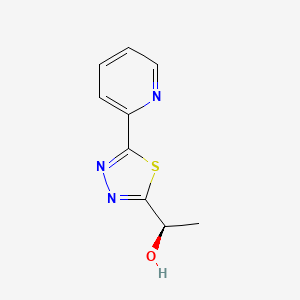
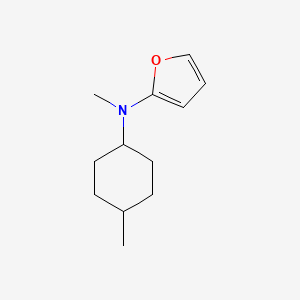
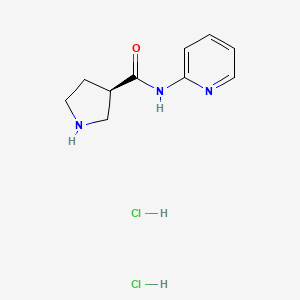
![8-Bromo-1-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12993108.png)
![8-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12993115.png)
![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide](/img/structure/B12993121.png)
